molecular formula C13H15NO5 B8707666 Methyl 4-[formyl-(2-oxopropyl)amino]-3-methoxybenzoate

Methyl 4-[formyl-(2-oxopropyl)amino]-3-methoxybenzoate

Cat. No. B8707666
M. Wt: 265.26 g/mol
InChI Key: RRTWIFWJKPILNZ-UHFFFAOYSA-N
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Patent
US08048878B2

Procedure details

Chloroacetone (84.5 mL) was added dropwise to a mixture of methyl 4-formylamino-3-methoxybenzoate (111 g), cesium carbonate (346 g), and potassium iodide (8.78 g) in DMF (497 mL) at room temperature, and the reaction solution was stirred for three hours. Cesium carbonate (173 g) and chloroacetone (42.0 mL) were added to the reaction solution, which was then stirred at room temperature for two hours. Ice water and ethyl acetate were added to the reaction solution, and the organic layer was separated. Ethyl acetate was added to the aqueous layer, and the organic layer was separated. The organic layers were combined and washed with water and brine in this order. The resulting organic layers were dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was diluted with toluene, and the solution was concentrated under reduced pressure. tert-Butyl methyl ether and heptane were added to the resulting residue, and the precipitated solid was collected by filtration and washed with a solution of 50% tert-butyl methyl ether in heptane. The resulting solid was air-dried overnight to obtain 118 g of the title compound.
Quantity
84.5 mL
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
346 g
Type
reactant
Reaction Step One
Quantity
8.78 g
Type
reactant
Reaction Step One
Name
Quantity
497 mL
Type
solvent
Reaction Step One
Quantity
173 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=[O:5])[CH3:4].[CH:6]([NH:8][C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][C:10]=1[O:19][CH3:20])=[O:7].C(=O)([O-])[O-].[Cs+].[Cs+].[I-].[K+]>CN(C=O)C.C(OCC)(=O)C>[CH:6]([N:8]([CH2:2][C:3](=[O:5])[CH3:4])[C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][C:10]=1[O:19][CH3:20])=[O:7] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
84.5 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
111 g
Type
reactant
Smiles
C(=O)NC1=C(C=C(C(=O)OC)C=C1)OC
Name
Quantity
346 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
8.78 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
497 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
173 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
42 mL
Type
reactant
Smiles
ClCC(C)=O
Step Three
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction solution was stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was then stirred at room temperature for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the aqueous layer
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with water and brine in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resulting organic layers were dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with toluene
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
tert-Butyl methyl ether and heptane were added to the resulting residue
FILTRATION
Type
FILTRATION
Details
the precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with a solution of 50% tert-butyl methyl ether in heptane
CUSTOM
Type
CUSTOM
Details
The resulting solid was air-dried overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)N(C1=C(C=C(C(=O)OC)C=C1)OC)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 118 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.